molecular formula C21H16O4 B14327618 4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 106751-85-3

4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one

Cat. No.: B14327618
CAS No.: 106751-85-3
M. Wt: 332.3 g/mol
InChI Key: TZRUAYHMQMKKLT-UHFFFAOYSA-N
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Description

4-Ethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The initial step involves the formation of the furan ring through cyclization reactions.

    Introduction of the Benzopyran Ring: The benzopyran ring is then introduced via condensation reactions.

    Ethoxy Group Addition: The ethoxy group is added using ethylation reactions under basic conditions.

    Phenylethenyl Group Addition: The phenylethenyl group is introduced through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy and phenylethenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Ethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Ethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both ethoxy and phenylethenyl groups differentiates it from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

106751-85-3

Molecular Formula

C21H16O4

Molecular Weight

332.3 g/mol

IUPAC Name

4-ethoxy-7-(2-phenylethenyl)furo[3,2-g]chromen-5-one

InChI

InChI=1S/C21H16O4/c1-2-23-21-16-10-11-24-18(16)13-19-20(21)17(22)12-15(25-19)9-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3

InChI Key

TZRUAYHMQMKKLT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C=CC4=CC=CC=C4

Origin of Product

United States

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